molecular formula C14H12FNO B14133330 2-Acetamino-5-fluorobiphenyl

2-Acetamino-5-fluorobiphenyl

Cat. No.: B14133330
M. Wt: 229.25 g/mol
InChI Key: FLTWLCNQUGEMCZ-UHFFFAOYSA-N
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Description

2-Acetamino-5-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-fluorobiphenyl typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to form 2-nitrobiphenyl.

    Reduction: The nitro group in 2-nitrobiphenyl is reduced to form 2-aminobiphenyl.

    Acetylation: The amino group in 2-aminobiphenyl is acetylated to form 2-acetamidobiphenyl.

    Fluorination: Finally, the fluorination of 2-acetamidobiphenyl yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-fluorobiphenyl undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives .

Scientific Research Applications

2-Acetamino-5-fluorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-fluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamino-5-fluorobiphenyl is unique due to the presence of both the acetamino and fluorine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(4-fluoro-2-phenylphenyl)acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

FLTWLCNQUGEMCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

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